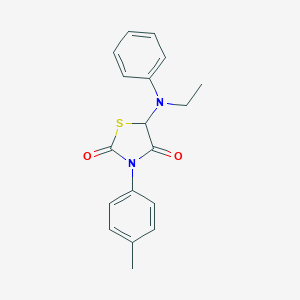![molecular formula C16H16F3N3O4 B259030 Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate](/img/structure/B259030.png)
Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate, also known as EF5, is a chemical compound that has been widely used in scientific research. It is a hypoxia marker that can be used to identify areas of low oxygen levels in tissues.
Mecanismo De Acción
Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate is a nitroimidazole compound that is selectively reduced in hypoxic cells. The reduction of Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate leads to the formation of highly reactive intermediates that bind covalently to macromolecules, such as proteins and DNA. This binding allows the detection of hypoxic cells in tissues.
Biochemical and Physiological Effects:
Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate has been shown to have minimal toxicity and does not affect cell proliferation or metabolism. However, Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate can induce oxidative stress in cells, which may affect the interpretation of experimental results.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate is a valuable tool for studying hypoxia in tissues. It is a non-invasive marker that can be used to identify areas of low oxygen levels in vivo. However, Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate has some limitations. It requires specific detection methods, such as immunohistochemistry or fluorescence microscopy, which may limit its use in some experiments. Additionally, Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate may be affected by oxidative stress, which can affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate research. One area of research is the development of more sensitive detection methods for Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate. Another area of research is the use of Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate in combination with other hypoxia markers to improve the accuracy of hypoxia detection. Additionally, Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate may have potential applications in the diagnosis and treatment of hypoxic diseases, such as cancer. Further research is needed to explore these potential applications.
Métodos De Síntesis
Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate can be synthesized by reacting ethyl 3,3,3-trifluoro-2-(2-furoylamino)acrylate with 3-methyl-2-pyridinamine in the presence of a base. The reaction yields Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate as a white solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate has been widely used as a hypoxia marker in scientific research. It can be used to identify areas of low oxygen levels in tissues, which is important for understanding the pathophysiology of many diseases, including cancer. Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate can be detected using immunohistochemistry or fluorescence microscopy.
Propiedades
Nombre del producto |
Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate |
|---|---|
Fórmula molecular |
C16H16F3N3O4 |
Peso molecular |
371.31 g/mol |
Nombre IUPAC |
ethyl 3,3,3-trifluoro-2-(furan-2-carbonylamino)-2-[(3-methylpyridin-2-yl)amino]propanoate |
InChI |
InChI=1S/C16H16F3N3O4/c1-3-25-14(24)15(16(17,18)19,21-12-10(2)6-4-8-20-12)22-13(23)11-7-5-9-26-11/h4-9H,3H2,1-2H3,(H,20,21)(H,22,23) |
Clave InChI |
TUWWHEHFGAQBBN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=C(C=CC=N1)C)NC(=O)C2=CC=CO2 |
SMILES canónico |
CCOC(=O)C(C(F)(F)F)(NC1=C(C=CC=N1)C)NC(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[3,4-dimethyl(methylsulfonyl)anilino]methyl}-N-(2-furylmethyl)benzamide](/img/structure/B258950.png)



![2-[4-methyl(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide](/img/structure/B258955.png)
![4-tert-butyl-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B258958.png)

![N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B258961.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]pyrrolidine](/img/structure/B258962.png)

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B258969.png)
![(4-tert-Butyl-phenyl)-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B258971.png)

